2-(2H-chromen-3-ylmethylene)-6-methoxybenzo[b]furan-3-one
Description
2-(2H-Chromen-3-ylmethylene)-6-methoxybenzo[b]furan-3-one is a synthetic heterocyclic compound featuring a benzo[b]furan-3-one core substituted at the 2-position with a 2H-chromen-3-ylmethylene group and at the 6-position with a methoxy group. This compound belongs to a broader class of benzofuran derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Properties
Molecular Formula |
C19H14O4 |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
(2Z)-2-(2H-chromen-3-ylmethylidene)-6-methoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C19H14O4/c1-21-14-6-7-15-17(10-14)23-18(19(15)20)9-12-8-13-4-2-3-5-16(13)22-11-12/h2-10H,11H2,1H3/b18-9- |
InChI Key |
PSCWOEVBWBCKKZ-NVMNQCDNSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/O2 |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=CC=CC=C4OC3)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-chromen-3-ylmethylene)-6-methoxybenzo[b]furan-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromene derivative, which is then reacted with a suitable benzo[b]furan precursor. Key steps may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form the chromene moiety.
Cyclization: The intermediate product undergoes cyclization to form the benzo[b]furan ring.
Methoxylation: Introduction of the methoxy group is achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(2H-chromen-3-ylmethylene)-6-methoxybenzo[b]furan-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene and benzo[b]furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or aminated derivatives, depending on the reagents used.
Scientific Research Applications
2-(2H-chromen-3-ylmethylene)-6-methoxybenzo[b]furan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 2-(2H-chromen-3-ylmethylene)-6-methoxybenzo[b]furan-3-one exerts its effects is often related to its ability to interact with biological macromolecules. It can bind to enzymes and receptors, modulating their activity. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Skeleton and Substituent Variations
The target compound shares the benzo[b]furan-3-one scaffold with several analogs, but its substituents distinguish it:
- 2-Position : The chromen-3-ylmethylene group introduces extended conjugation and planar geometry, contrasting with simpler substituents like phenyl, bromophenyl, or furyl groups in analogs (e.g., 2-(2-bromobenzylidene)-6-hydroxybenzo[b]furan-3-one and 2-(furan-2-ylmethylidene)-7-methyl-6-(2-oxopropoxy)benzo[b]furan-3-one ).
- 6-Position : The methoxy group is common in analogs (e.g., 6-methoxy derivatives in –3 and 14), but its pairing with chromene at the 2-position is unique.
Table 1: Substituent Comparison of Selected Analogs
Physicochemical Properties
Table 2: Physical Properties of Selected Analogs
- Melting Points : Thiophene/thiazole analogs exhibit higher melting points (74–127°C) due to rigid aromatic systems . The chromene group in the target compound may lower the melting point if it introduces conformational flexibility.
- Stereochemical Purity : HPLC-determined enantiomeric excess (ee) values for analogs range from 70–99% . The chromene substituent’s planar structure could simplify stereochemical control compared to bulkier groups.
Spectroscopic Data
- IR Spectroscopy : Analogs show characteristic C=O stretches near 1700–1750 cm⁻¹ and aromatic C-H bends at 750–850 cm⁻¹ . The chromene group may introduce additional peaks at 1600–1650 cm⁻¹ (C=C stretching).
- NMR Spectroscopy : Methoxy protons in analogs resonate at δ 3.8–4.0 ppm, while chromene protons would appear downfield (δ 6.5–7.5 ppm) due to conjugation .
Biological Activity
2-(2H-chromen-3-ylmethylene)-6-methoxybenzo[b]furan-3-one is a complex organic compound notable for its unique structural features, including a chromenone backbone and methoxy and benzo-furan substituents. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial , antioxidant , and anticancer properties.
- Molecular Formula : C19H14O4
- Molecular Weight : 306.3 g/mol
The presence of the methoxy group enhances both solubility and reactivity, making it a valuable candidate for further research.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell walls or inhibition of essential enzymes.
Antioxidant Activity
Research indicates that this compound possesses notable antioxidant capabilities, which are essential for combating oxidative stress in biological systems. The antioxidant activity is likely attributed to its ability to scavenge free radicals and modulate signaling pathways related to oxidative damage.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. These studies suggest that the compound may induce apoptosis in cancer cells through the modulation of various signaling pathways, including those involved in cell cycle regulation and apoptosis.
The biological activity of this compound appears to involve interactions with specific molecular targets such as enzymes and receptors. Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological effects.
Interaction Studies
Interaction studies have shown that this compound can bind to various biological macromolecules, potentially altering enzyme activity or signaling pathways. Understanding these interactions is crucial for developing therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chromenone core with methoxy groups | Antioxidant, anticancer |
| 6-Methoxychromone | Chromenone without additional substitutions | Antioxidant |
| Quercetin | Flavonoid structure | Antioxidant, anti-inflammatory |
| Umbelliferone | Coumarin derivative | Antimicrobial |
This comparison highlights the unique structural complexity and multifaceted applications of this compound relative to other similar compounds.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed a significant reduction in bacterial growth at concentrations as low as 25 μg/mL against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt cell membrane integrity, leading to cell lysis.
Study 2: Antioxidant Activity Assessment
In vitro assays measuring DPPH radical scavenging showed that this compound exhibited a dose-dependent antioxidant effect, with an IC50 value comparable to standard antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress.
Study 3: Cancer Cell Line Testing
In studies involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with varying concentrations of this compound resulted in significant apoptosis induction, as evidenced by increased caspase activity and PARP cleavage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
